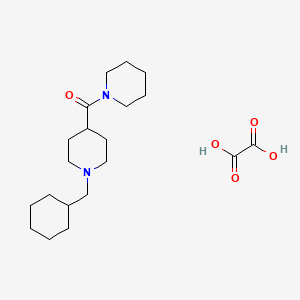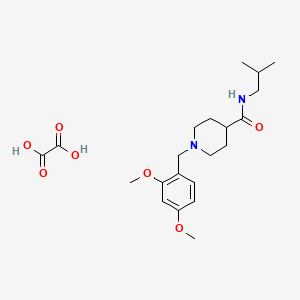
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate, also known as ABP or ABP-688, is a chemical compound that has gained attention in the scientific community for its potential applications in research. ABP-688 is a subtype-selective agonist of the dopamine D1 receptor, which is involved in various physiological processes such as motor control, reward, and cognition. In
Mécanisme D'action
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 acts as a selective agonist of the dopamine D1 receptor, which is a G protein-coupled receptor that activates the cAMP signaling pathway. Activation of the dopamine D1 receptor by this compound-688 leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. The activation of PKA leads to the phosphorylation of various proteins involved in synaptic plasticity, neurotransmitter release, and other physiological processes.
Biochemical and Physiological Effects:
The activation of dopamine D1 receptors by this compound-688 has been shown to have various biochemical and physiological effects. For example, this compound-688 has been shown to enhance synaptic plasticity in the prefrontal cortex, which is important for working memory and decision-making. This compound-688 has also been shown to enhance locomotor activity and reward-related behaviors, which are associated with the mesolimbic dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 has several advantages for use in lab experiments. It is a selective agonist of the dopamine D1 receptor, which allows for the specific activation of this receptor subtype. This compound-688 is also stable and easy to handle, which makes it a convenient tool for studying the role of dopamine D1 receptors in different physiological processes. However, there are also limitations to the use of this compound-688 in lab experiments. For example, this compound-688 may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of the results.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688. One direction is to investigate the role of dopamine D1 receptors in other physiological processes, such as learning and memory, attention, and emotion. Another direction is to develop more selective agonists or antagonists of dopamine D1 receptors, which could help to further elucidate the role of these receptors in different physiological processes. Finally, the use of this compound-688 in animal models of neuropsychiatric disorders, such as schizophrenia and addiction, could provide insights into the underlying mechanisms of these disorders and potential therapeutic targets.
Applications De Recherche Scientifique
1-(2,4-dimethoxybenzyl)-N-isobutyl-4-piperidinecarboxamide oxalate-688 has been used in various scientific research studies to investigate the role of dopamine D1 receptors in different physiological processes. For example, this compound-688 has been used to study the effect of dopamine D1 receptor activation on synaptic plasticity in the prefrontal cortex, which is involved in working memory and decision-making. This compound-688 has also been used to investigate the role of dopamine D1 receptors in the regulation of locomotor activity and reward-related behaviors.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-14(2)12-20-19(22)15-7-9-21(10-8-15)13-16-5-6-17(23-3)11-18(16)24-4;3-1(4)2(5)6/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,20,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXORZFRTYHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)

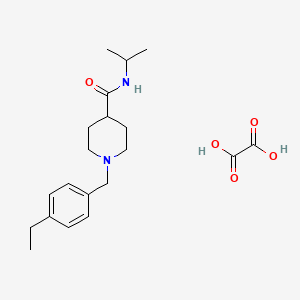
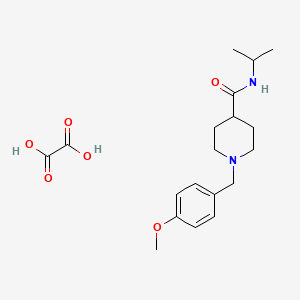

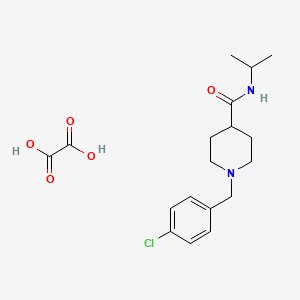

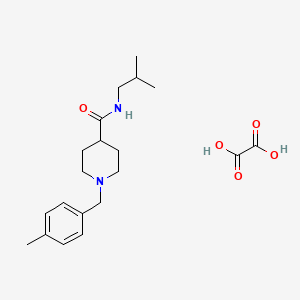
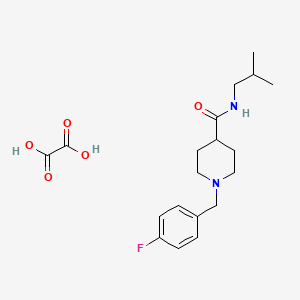
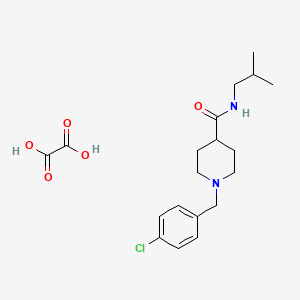
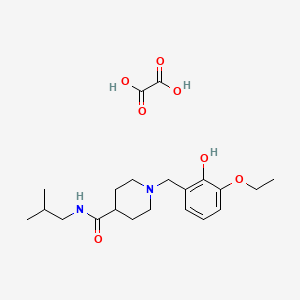
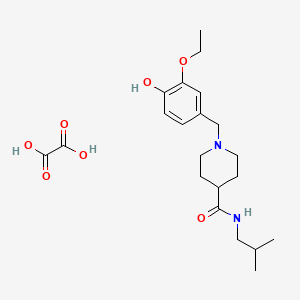
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
